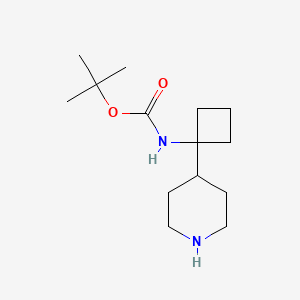

tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate

Description

tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate is a carbamate-protected amine featuring a piperidin-4-yl group directly attached to a cyclobutyl ring. The tert-butyl carbamate moiety serves as a protective group for the amine, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly as a building block for drug candidates targeting neurological disorders or enzyme modulation. Its structural rigidity, imparted by the cyclobutyl group, may influence binding affinity and metabolic stability compared to more flexible analogs .

Properties

IUPAC Name |

tert-butyl N-(1-piperidin-4-ylcyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-14(7-4-8-14)11-5-9-15-10-6-11/h11,15H,4-10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWAIUWDYHLOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate typically involves the reaction of piperidine derivatives with cyclobutyl carbamates. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the cyclobutyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or cyclobutyl derivatives.

Scientific Research Applications

tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural and physicochemical differences between tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate and related compounds:

Key Observations:

- Rigidity vs. Flexibility : The target compound’s cyclobutyl group introduces steric hindrance and conformational rigidity, which may enhance target selectivity compared to the flexible piperidinylmethyl analog (CAS 220032-43-9) .

- 78% for simpler analogs) .

- Molecular Weight and Solubility: Higher molecular weight compounds (e.g., benzimidazole derivative at 446.50 g/mol) may face solubility challenges, whereas smaller analogs like tert-butyl 4-aminopiperidine-1-carboxylate (200.28 g/mol) are more amenable to aqueous reactions .

Biological Activity

Tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate, with the CAS number 1889977-57-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C_{11}H_{22}N_{2}O_{2}

- IUPAC Name : this compound

This compound features a tert-butyl group, a piperidine ring, and a cyclobutyl moiety, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways in target cells.

- Cellular Uptake : The structure may facilitate cellular uptake, enhancing its bioavailability.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. A study demonstrated that similar carbamate derivatives showed significant inhibition of cancer cell proliferation in vitro. The proposed mechanism involves apoptosis induction and cell cycle arrest in cancer cells .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. In vitro assays indicated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.